Cas no 852374-85-7 (ethyl 4-(2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamido)benzoate)

ethyl 4-(2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamido)benzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamido)benzoate
- ethyl 4-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)benzoate
- ethyl 4-[[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
- F0676-0411
- 852374-85-7
- ethyl 4-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
- AKOS024595283
-
- インチ: 1S/C22H18FN5O3S/c1-2-31-22(30)14-6-8-17(9-7-14)24-19(29)13-32-20-11-10-18-25-26-21(28(18)27-20)15-4-3-5-16(23)12-15/h3-12H,2,13H2,1H3,(H,24,29)
- InChIKey: OJUZGWRVFSHTQO-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC(C(=O)OCC)=CC=1)=O)C1C=CC2=NN=C(C3C=CC=C(C=3)F)N2N=1
計算された属性
- せいみつぶんしりょう: 451.11143879g/mol
- どういたいしつりょう: 451.11143879g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 651
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 124Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
ethyl 4-(2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamido)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0676-0411-25mg |
ethyl 4-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)benzoate |
852374-85-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0676-0411-30mg |
ethyl 4-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)benzoate |
852374-85-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0676-0411-10μmol |
ethyl 4-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)benzoate |
852374-85-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0676-0411-15mg |
ethyl 4-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)benzoate |
852374-85-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0676-0411-2mg |
ethyl 4-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)benzoate |
852374-85-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0676-0411-40mg |
ethyl 4-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)benzoate |
852374-85-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0676-0411-20mg |
ethyl 4-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)benzoate |
852374-85-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0676-0411-50mg |
ethyl 4-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)benzoate |
852374-85-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0676-0411-75mg |
ethyl 4-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)benzoate |
852374-85-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0676-0411-5mg |
ethyl 4-(2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamido)benzoate |
852374-85-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
ethyl 4-(2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamido)benzoate 関連文献
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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4. Book reviews
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
ethyl 4-(2-{3-(3-fluorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamido)benzoateに関する追加情報
Introduction to Ethyl 4-(2-{3-(3-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamido)benzoate (CAS No. 852374-85-7)
Ethyl 4-(2-{3-(3-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamido)benzoate, a compound with the CAS number 852374-85-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple functional groups, including 1,2,4-triazolo[4,3-b]pyridazin and acetamido moieties, contributes to its unique chemical properties and makes it a promising candidate for further investigation in medicinal chemistry.
The structural framework of Ethyl 4-(2-{3-(3-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamido)benzoate is characterized by its intricate arrangement of nitrogen-containing heterocycles. The 1,2,4-triazolo[4,3-b]pyridazin core is a fused bicyclic system that has been extensively studied for its pharmacological properties. This scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a 3-fluorophenyl group further enhances the compound's potential by introducing electronic and steric effects that can modulate its interactions with biological targets.
The benzoate moiety in the compound's structure contributes to its solubility and stability, making it suitable for various pharmaceutical applications. Additionally, the presence of an acetamido group suggests that this compound may possess protease inhibition properties. Proteases are enzymes that play crucial roles in numerous biological processes, and their inhibition has been a major focus in drug development. The sulfanyl group further adds to the compound's complexity and may contribute to its binding affinity and selectivity towards specific biological targets.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic purposes. The research on Ethyl 4-(2-{3-(3-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamido)benzoate aligns with this trend. Studies have shown that derivatives of this class exhibit promising activities against various diseases. For instance, modifications of the triazolopyridazine scaffold have been reported to show efficacy in models of inflammation and cancer. These findings underscore the importance of exploring new chemical entities with unique structural features.
The synthesis of Ethyl 4-(2-{3-(3-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamido)benzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 1,2,4-triazolo[4,3-b]pyridazin core necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently.
The pharmacological evaluation of Ethyl 4-(2-{3-(3-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamido)benzoate has revealed several interesting findings. Preclinical studies indicate that this compound exhibits moderate activity against certain cancer cell lines. The mechanism of action appears to involve interference with key signaling pathways involved in cell proliferation and survival. Additionally, preliminary data suggest that the compound may have anti-inflammatory properties by modulating the activity of inflammatory cytokines.
The potential therapeutic applications of Ethyl 4-(2-{3-(3-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetamido)benzoate are diverse. Given its structural features and biological activities observed in vitro and in vivo models; it could be developed into a novel therapeutic agent for conditions such as cancer; inflammation; or other diseases where protease inhibition is beneficial. Further research is needed to fully elucidate its pharmacological profile; however; these preliminary findings are encouraging for future drug discovery efforts.
In conclusion; Ethyl 4-(2-{3-(3-fluorophenyl)-1;2;4-triazolo[4;3-b]pyridazin-6-ylsulfanyl}acetamido)benzoate (CAS No.; 852374-85-7) represents an exciting advancement in pharmaceutical chemistry; with its complex structure; unique functional groups; and promising biological activities; it stands out as a potential lead compound for further development into novel therapeutic agents.; As research continues; it is expected that more insights will be gained into its mechanisms of action; which will aid in optimizing its pharmacological properties for clinical use.; The continued exploration of such heterocyclic derivatives will undoubtedly contribute significantly to advancements in medicine.;
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